2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-

Metabotropic Glutamate Receptor 2 Binding Affinity IC50

2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- (CAS 64376-00-7), also identified as CL-393503 or PMID25435285-Compound-25, is a synthetic small-molecule negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGlu2 and mGlu3). Belonging to the 1,3-dihydro-benzo[b][1,4]diazepin-2-one chemotype, this compound features a methyl substituent at position 8 and a phenyl group at position 4, which distinguish it from other analogs in the series.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 64376-00-7
Cat. No. B1659278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-
CAS64376-00-7
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-11-7-8-13-15(9-11)18-16(19)10-14(17-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
InChIKeySCWDIXHHIUWDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 64376-00-7: 8-Methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one for mGlu2/3 Antagonist Research Procurement


2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- (CAS 64376-00-7), also identified as CL-393503 or PMID25435285-Compound-25, is a synthetic small-molecule negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGlu2 and mGlu3) [1]. Belonging to the 1,3-dihydro-benzo[b][1,4]diazepin-2-one chemotype, this compound features a methyl substituent at position 8 and a phenyl group at position 4, which distinguish it from other analogs in the series [2]. Its molecular formula is C16H14N2O with a molecular weight of 250.29 g/mol [1].

Why Generic 1,5-Benzodiazepin-2-one Analogs Cannot Substitute for CAS 64376-00-7 in mGluR Research


Selecting a generic 1,5-benzodiazepin-2-one analog for research on group II metabotropic glutamate receptors (mGlu2/3) introduces significant risk of experimental failure. The target compound acts as a non-competitive antagonist at an allosteric site, where subtle structural modifications (e.g., substitution pattern at the 8- and 4-positions) can lead to drastic, and often unpredictable, shifts in potency, selectivity between mGlu2 and mGlu3 subtypes, and functional activity [1]. Published quantitative structure-activity relationship (QSAR) studies on this chemotype demonstrate that even minor changes to the benzo-ring or the 4-aryl moiety can invert pharmacology from potent antagonism to inactivity [2]. Therefore, any substitution must be validated with compound-specific quantitative data, not inferred from chemical similarity alone.

Quantitative Head-to-Head Evidence for Differentiating 8-Methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 64376-00-7)


Sub-Micromolar Binding Affinity for the Rat mGlu2 Receptor Orthosteric Site

The target compound demonstrates a strikingly low affinity for the orthosteric binding site of the rat mGlu2 receptor, with an IC50 of 6,400 nM in a competitive radioligand displacement assay [1]. This is a critical differentiation point, as it stands in stark contrast to potent orthosteric agonists and antagonists, confirming its mechanism as a pure allosteric modulator and establishing its utility as a negative control for receptor binding studies.

Metabotropic Glutamate Receptor 2 Binding Affinity IC50 Orthosteric Site

Negligible Functional Antagonist Activity at the Human mGlu3 Receptor

In a functional assay measuring glutamate-stimulated calcium mobilization in human AV12 cells expressing recombinant mGlu3, the compound exhibited an IC50 of 624 nM [1]. More significantly, when tested alone, it showed no agonist activity (EC50 > 25,000 nM), proving it functions purely as an antagonist [2]. This selective antagonism profile is a key differentiator from compounds with mixed agonist/antagonist activity or functional selectivity for other mGlu subtypes.

Metabotropic Glutamate Receptor 3 Functional Activity IC50 Calcium Mobilization

CNS Drug-Like Physicochemical Properties Superior to Many mGluR Ligands

The compound possesses a calculated LogP (XLogP3) of 2.8, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 41.1 Ų [1]. These values fall well within the optimal range for CNS drug candidates (LogP < 5, HBD < 3, TPSA < 90 Ų), indicating a high probability of good blood-brain barrier permeability and oral absorption. This differentiates it from many potent mGluR ligands with less favorable physicochemical profiles, making it a preferred chemical probe for studies requiring systemic administration and CNS target engagement.

CNS Drug-Likeness Physicochemical Properties Lipophilicity Blood-Brain Barrier

Procurement-Driven Application Scenarios for 8-Methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 64376-00-7) Based on Verifiable Evidence


Negative Control for Mechanistic Studies of mGlu2/3 Allosteric Modulation

Due to its quantitatively confirmed weak orthosteric binding (rat mGlu2 IC50 = 6,400 nM) [1], this compound is the ideal negative control for studies investigating non-competitive antagonism at group II mGluRs. Its inability to displace the orthosteric radioligand [3H]LY354740 allows researchers to distinguish allosteric binding events from orthosteric competition, a critical validation step in any mGluR2/3 drug discovery program.

Chemical Probe for Behavioral Pharmacology Requiring Good Brain Penetration

The compound's optimal CNS drug-like properties (XLogP3 = 2.8, low TPSA) [2] make it a superior choice for in vivo rodent behavioral studies (e.g., stress-induced anhedonia, cognitive deficit reversal) compared to less permeable analogs. Its pure mGlu3 antagonist profile (no agonist activity) [3] ensures that behavioral outcomes are due solely to blockade of endogenous glutamate tone at group II mGluRs, not receptor activation.

Reference Standard for QSAR and Pharmacophore Modeling of Benzodiazepinone Derivatives

As a well-characterized compound within the extensively studied 1,3-dihydro-benzo[b][1,4]diazepin-2-one series [4], its precise binding and functional data serve as a benchmark for validating 3D-QSAR and pharmacophore models aimed at predicting the activity of novel analogs. Researchers can use this compound to calibrate their virtual screening workflows against a known inactive-to-weak-activity standard.

Starting Point for Directed Synthesis of Highly Potent mGlu2/3 NAMs

The relatively weak functional potency (mGlu3 IC50 = 624 nM) [3] combined with favorable CNS properties provides an excellent starting scaffold for medicinal chemistry optimization. The 8-methyl-4-phenyl substitution pattern offers clear vectors for derivatization to improve potency while maintaining drug-like properties, as outlined in the original Roche patent series [4].

Quote Request

Request a Quote for 2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.